REACTION_CXSMILES
|
[C:1](Cl)(=O)C.[C:5]1([C:11]2[S:12][C:13]([C:16]([OH:18])=[O:17])=[CH:14][N:15]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CO>[C:5]1([C:11]2[S:12][C:13]([C:16]([O:18][CH3:1])=[O:17])=[CH:14][N:15]=2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
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2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
4.77 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1SC(=CN1)C(=O)O
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Name
|
|
Quantity
|
160 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 18 hours
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
After evaporating to dryness under reduced pressure
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Type
|
FILTRATION
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Details
|
The mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to a reduced volume
|
Type
|
CUSTOM
|
Details
|
The crystals were separated off
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Type
|
WASH
|
Details
|
the mother liquors were washed with sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
CUSTOM
|
Details
|
evaporating to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1SC(=CN1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |